(Cyclohex-2-en-1-ylideneamino)urea
Description
(Cyclohex-2-en-1-ylideneamino)urea (CAS: 5672-56-0), also known as 2-Cyclohexen-1-on-semicarbazon, is a semicarbazone derivative formed by the condensation of cyclohex-2-en-1-one with semicarbazide. Its molecular formula is C₇H₁₀N₃O, with a molecular weight of 152.18 g/mol .
Properties
CAS No. |
5672-56-0 |
|---|---|
Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
(cyclohex-2-en-1-ylideneamino)urea |
InChI |
InChI=1S/C7H11N3O/c8-7(11)10-9-6-4-2-1-3-5-6/h2,4H,1,3,5H2,(H3,8,10,11) |
InChI Key |
VOVGTUWIQDOKMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(=NNC(=O)N)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Cyclohex-2-en-1-ylideneamino)urea can be synthesized through the reaction of cyclohex-2-en-1-amine with isocyanic acid. The reaction typically occurs under mild conditions, often in the presence of a solvent such as water or an organic solvent like dichloromethane. The reaction proceeds via nucleophilic addition of the amine to the isocyanate, forming the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-2-en-1-ylideneamino)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The urea moiety can participate in substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohex-2-en-1-ylideneamino oxides, while reduction can produce cyclohex-2-en-1-ylideneaminoamines .
Scientific Research Applications
(Cyclohex-2-en-1-ylideneamino)urea has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of (Cyclohex-2-en-1-ylideneamino)urea involves its interaction with specific molecular targets. The imine group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares (Cyclohex-2-en-1-ylideneamino)urea with two analogs: a thiourea derivative and cyclophosphamide, highlighting key differences in structure, solubility, and applications.
Key Observations:
In contrast, the thiourea derivative replaces oxygen with sulfur, reducing polarity and likely decreasing water solubility . Cyclophosphamide’s phosphoramide and chloroethyl groups contribute to its high solubility in polar solvents and its role as a chemotherapeutic agent .
Research Findings and Gaps
- Structural Insights: Crystallographic studies of the thiourea analog () reveal planar geometry, which may influence its reactivity and intermolecular interactions . No such data exists for this compound, highlighting a research gap.
- Toxicity and Handling: While cyclophosphamide requires stringent medical protocols due to its cytotoxicity , hazards for this compound remain uncharacterized, necessitating further safety studies.
Future Research Directions
Investigate the chelation properties of this compound for industrial applications.
Conduct solubility and stability profiling for this compound to expand its utility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
